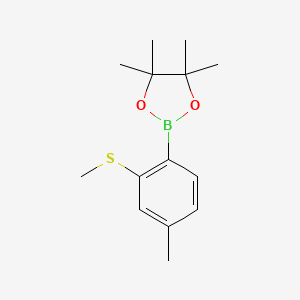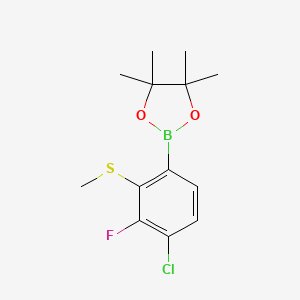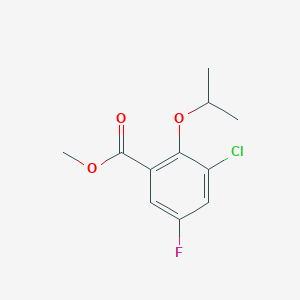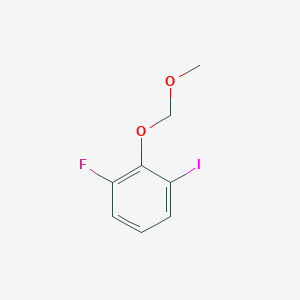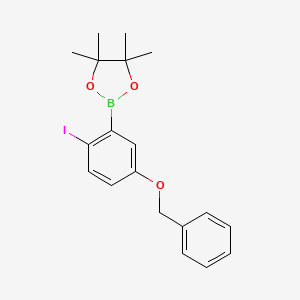
2-(5-(Benzyloxy)-2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like this typically belong to the class of organoboron compounds, which are organic compounds that contain carbon-boron bonds. They are commonly used in organic synthesis due to their unique reactivity .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement are often used .Chemical Reactions Analysis
Organoboron compounds are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . They can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
Physical properties of a compound include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Applications De Recherche Scientifique
Synthesis of Benzyl Ethers and Esters
This compound is used as a reagent for the synthesis of benzyl ethers and esters . It is emerging as a mild, convenient, and in some cases uniquely effective new reagent for these syntheses . This is particularly useful as benzyl ethers and esters are common protecting groups in organic synthesis .
Synthesis of Chalcone Derivatives
The compound is used in the synthesis of chalcone derivatives . Chalcones have wide applications in pharmaceutical and medicinal chemistry . The compound is used to synthesize 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one compounds .
Antimicrobial Activity
Chalcone derivatives synthesized using this compound have been screened for antimicrobial activity . This makes the compound indirectly useful in the development of new antimicrobial agents .
Enzyme Inhibition
The compound has been studied for its ability to act as an inhibitor of enzymes. This could potentially make it useful in the development of new drugs.
Therapeutic Agent
Due to its unique structure and properties, the compound has potential use as a therapeutic agent. It has been widely studied in recent years for this purpose.
Synthesis of Complex Alcohol Substrates
The compound is used in the synthesis of complex alcohol substrates . This is particularly useful as it can install protecting groups under neutral conditions, which is beneficial in chemical synthesis .
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . These reactions involve the transfer of organoboron compounds to palladium , suggesting that palladium-based catalysts could be a potential target.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the organoboron compound (such as our compound of interest) transfers a nucleophilic organic group to palladium . This reaction is facilitated by the presence of a base and leads to the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling, in which this compound may participate, is a widely-used method for forming carbon-carbon bonds . This reaction is crucial in the synthesis of a variety of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Given its potential use in suzuki–miyaura coupling reactions, it’s likely that its bioavailability and pharmacokinetic properties would depend on the specific context of its use, such as the other compounds present in the reaction and the conditions under which the reaction takes place .
Result of Action
The primary result of this compound’s action would be the formation of a new carbon-carbon bond via a Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of complex organic compounds . On a molecular and cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-iodo-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BIO3/c1-18(2)19(3,4)24-20(23-18)16-12-15(10-11-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDADMRNTHKFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BIO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Benzyloxy)-2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)
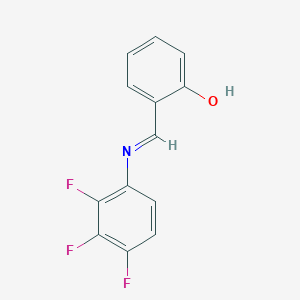

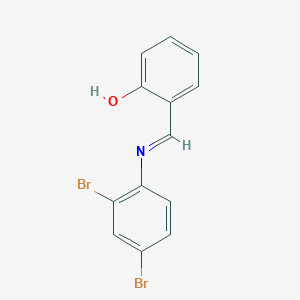
![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)

![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
